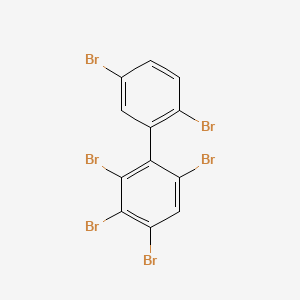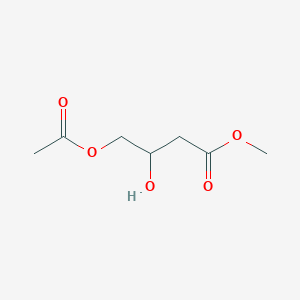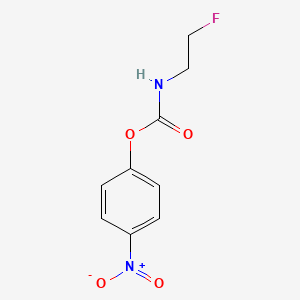
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of carbamic acid, featuring a 2-fluoroethyl group and a 4-nitrophenyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester typically involves the reaction of 2-fluoroethylamine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving mild temperatures and solvents like ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, under atmospheric pressure and room temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-fluoroethylamine and 4-aminophenol.
Hydrolysis: Carbamic acid and 4-nitrophenol.
科学的研究の応用
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester involves its reactivity towards nucleophiles. The ester group can be targeted by nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-bromoethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-iodoethyl)-, 4-nitrophenyl ester
Uniqueness
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
特性
CAS番号 |
110101-82-1 |
|---|---|
分子式 |
C9H9FN2O4 |
分子量 |
228.18 g/mol |
IUPAC名 |
(4-nitrophenyl) N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-3-1-7(2-4-8)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChIキー |
KGGKJNLGKVDVCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


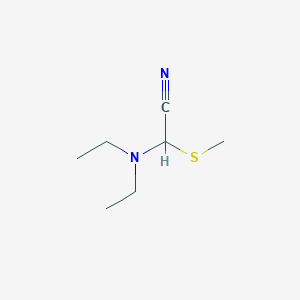
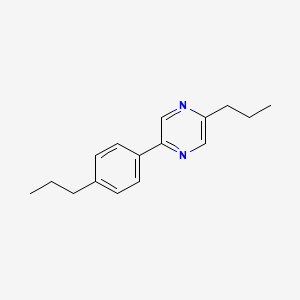
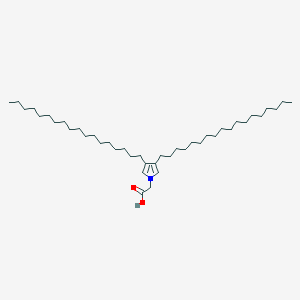
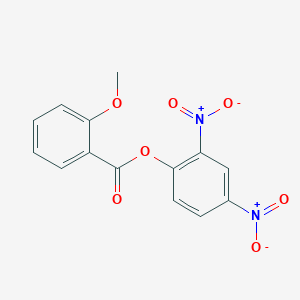
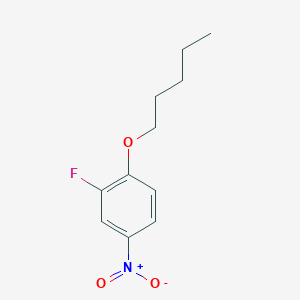
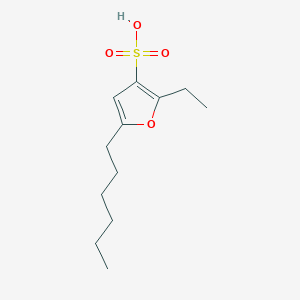
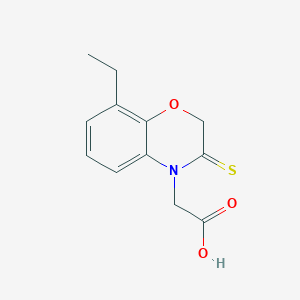

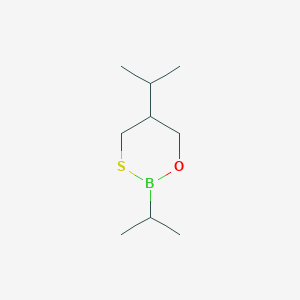
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

